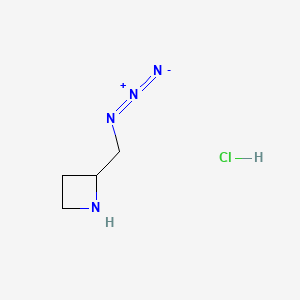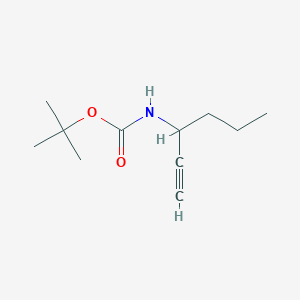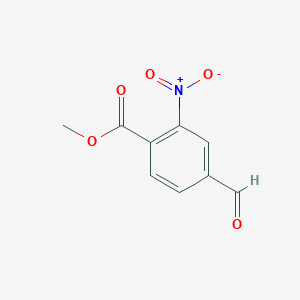
2-(N-Hydroxyamino)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-Hydroxyamino)acetamide hydrochloride is a versatile chemical compound widely used in scientific research. Its unique properties make it an invaluable tool for studying molecular interactions and designing innovative solutions.
Vorbereitungsmethoden
The synthesis of 2-(N-Hydroxyamino)acetamide hydrochloride can be carried out through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process can be performed without solvents at room temperature or with heating. Industrial production methods often involve electrosynthesis, which is a greener and more sustainable approach .
Analyse Chemischer Reaktionen
2-(N-Hydroxyamino)acetamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, when heated with dilute hydrochloric acid, it forms acetic acid and ammonium ions . It also reacts with β-dicarbonyls to produce substituted pyrimidines and with acetaldehydes to form substituted imidazoles . Common reagents used in these reactions include dilute acids and β-dicarbonyls .
Wissenschaftliche Forschungsanwendungen
2-(N-Hydroxyamino)acetamide hydrochloride is used in a wide range of scientific research applications. In chemistry, it is employed in the synthesis of biologically active compounds and heterocyclic moieties . In biology and medicine, it is used in drug development and catalysis. Its unique properties make it an invaluable tool for studying molecular interactions and designing innovative solutions.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
2-(N-Hydroxyamino)acetamide hydrochloride can be compared with other similar compounds such as acetamidine hydrochloride and lidocaine hydrochloride . While acetamidine hydrochloride reacts with β-dicarbonyls to produce substituted pyrimidines , lidocaine hydrochloride is used as a local anesthetic . The unique properties of this compound, such as its ability to regulate the aliphatic amidase operon, set it apart from these similar compounds .
Eigenschaften
Molekularformel |
C2H7ClN2O2 |
|---|---|
Molekulargewicht |
126.54 g/mol |
IUPAC-Name |
2-(hydroxyamino)acetamide;hydrochloride |
InChI |
InChI=1S/C2H6N2O2.ClH/c3-2(5)1-4-6;/h4,6H,1H2,(H2,3,5);1H |
InChI-Schlüssel |
CLOBQKZSZAGGQR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)N)NO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)



![2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one](/img/structure/B13480200.png)




![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)

![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
